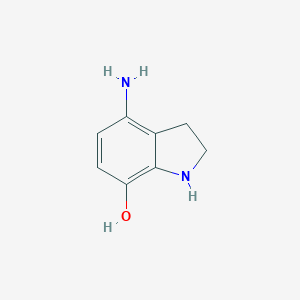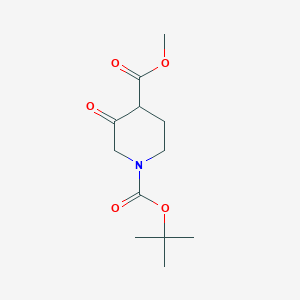
Methyl N-Boc-3-Oxopiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of fused pyrimidines as histamine h4 receptor antagonists . Histamine H4 receptors play a crucial role in the immune response and inflammation, indicating that this compound may indirectly influence these biological processes.
Mode of Action
As a reagent, it contributes to the synthesis of other compounds, such as fused pyrimidines . These compounds can interact with histamine H4 receptors, potentially altering their activity and influencing the immune response and inflammation.
Biochemical Pathways
The compound is involved in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit . These heterocycles can act as mGluR1 antagonists , which are involved in various neurological pathways. mGluR1 antagonists have been studied for their potential in the treatment of conditions like migraine .
Result of Action
As a reagent in the synthesis of compounds that can act as histamine h4 receptor antagonists , it may indirectly contribute to the modulation of immune response and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Boc-3-Oxopiperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-oxopiperidine-3-carboxylate hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine. The reaction is typically carried out in a mixture of dichloromethane and tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-3-Oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl N-Boc-3-Oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
- tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate
- tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Uniqueness
Methyl N-Boc-3-Oxopiperidine-4-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLAUYYGDJPEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441151 |
Source


|
| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220223-46-1 |
Source


|
| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
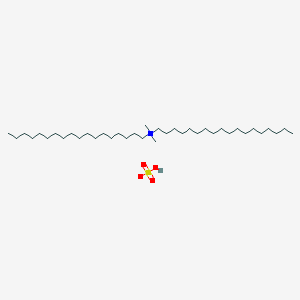


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
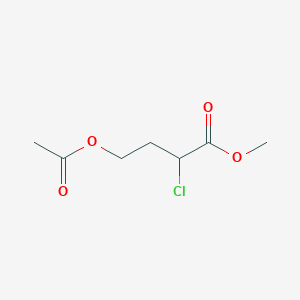
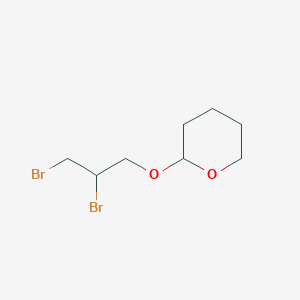
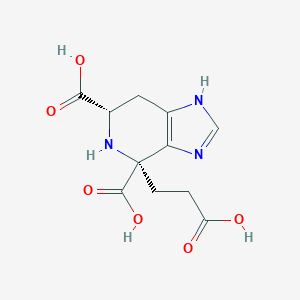
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
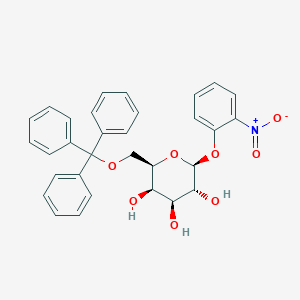
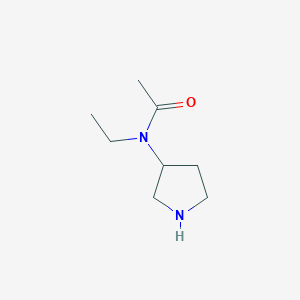
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
